25I-Nboh - 919797-20-9

25I-Nboh

Catalog Number: EVT-386695
CAS Number: 919797-20-9
Molecular Formula: C17H20INO3
Molecular Weight: 413.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

25I-NBOH, also referred to as N-(2-hydroxybenzyl)-2,5-dimethoxy-4-iodoamphetamine, is a synthetic compound derived from the hallucinogen 2C-I. Discovered in 2006 by researchers at Purdue University, it has gained attention for its potent activity as a serotonin 5-HT2A receptor agonist. This compound is part of a broader class of substances known as N-(2-hydroxybenzyl)phenethylamines, which have been emerging in the recreational drug market as alternatives to other psychoactive substances.

Source

The synthesis of 25I-NBOH typically involves starting materials that are commercially available, such as salicylaldehyde and various amines. The compound has been identified in various forensic analyses, particularly in blotter paper seizures in Brazil and other regions, highlighting its presence in illicit drug markets.

Classification

25I-NBOH is classified under the category of phenethylamines, specifically as a derivative of 2C-I. It is structurally related to other compounds in the NBOH series, which are known for their psychoactive properties. Its legal status varies by country; for instance, it is classified as a controlled substance in Sweden and the United Kingdom.

Synthesis Analysis

Methods

The synthesis of 25I-NBOH can be achieved through several methodologies, primarily involving microwave-assisted reactions for efficiency. A notable method reported involves the reaction of salicylaldehyde with appropriate amines to form Schiff bases, which are then reduced to yield the desired NBOH compounds.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of 25I-NBOH is C17H20INO3C_{17}H_{20}INO_{3}, with a molar mass of approximately 413.255\g/mol. The structure features a phenethylamine backbone with a hydroxyl group and an iodine atom at specific positions on the aromatic ring.

Data

  • IUPAC Name: N-(2-hydroxybenzyl)-2,5-dimethoxy-4-iodoamphetamine
  • CAS Number: Not specified in the sources but can be found in chemical databases.
  • SMILES Notation: CCOc1ccc(cc1)C(C(C)C)N(C)Cc1ccc(I)c(c1OC)O
Chemical Reactions Analysis

Reactions

25I-NBOH undergoes fragmentation when subjected to gas chromatography analysis, primarily breaking down into its parent compound 2C-I. This thermal lability presents challenges in analytical identification.

Technical Details

  1. Fragmentation Mechanism: During gas chromatography analysis, 25I-NBOH can fragment into ions corresponding to both itself and 2C-I.
  2. Ionization: The major ion observed is at m/z 414 (the protonated molecule), while fragments at m/z 308 correspond to 2C-I.
Mechanism of Action

Process

As a potent agonist of the serotonin 5-HT2A receptor, 25I-NBOH exhibits significant binding affinity with a K_i value of approximately 0.061\nM. This high potency indicates that it can effectively activate serotonin pathways associated with mood and perception alterations.

Data

  • EC50 Value: Approximately 0.074\nM, indicating strong efficacy at low concentrations.
  • Selectivity: More than 400 times selective over the serotonin 5-HT2C receptor.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically found as crystalline solids or in blotter paper form.
  2. Solubility: Soluble in organic solvents; specific solubility data not detailed in the sources.

Chemical Properties

Applications

Scientific Uses

25I-NBOH serves primarily as a research chemical within pharmacological studies due to its potent agonistic properties on serotonin receptors. Its role in understanding psychoactive mechanisms and potential therapeutic applications is significant, although it remains largely untested in clinical settings.

In forensic science, it is increasingly recognized for its presence in drug seizures and requires accurate identification methods due to its structural similarity to other compounds like 2C-I. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for distinguishing between these closely related substances.

Introduction to 25I-NBOH in the Context of Novel Psychoactive Substances (NPS)

Emergence of 25I-NBOH as a Synthetic Phenethylamine Derivative

25I-NBOH belongs to the N-benzylhydroxyphenethylamine class, structurally derived from the 2C-X phenethylamine family (notably 2C-I) through N-benzylation with a 2-hydroxybenzyl group. This modification significantly enhances binding affinity and functional activity at serotonin 5-HT2A receptors, the primary target for hallucinogenic effects [5] [6]. Its development followed a predictable trajectory within designer drug evolution:

  • Pharmacological Optimization: Research demonstrated that adding an N-benzyl group to phenethylamines dramatically increased 5-HT2A receptor affinity. Subsequent refinement showed that replacing the methoxy group (-OCH₃) on the benzyl ring (as found in NBOMes) with a hydroxyl group (-OH) yielded compounds (NBOHs) retaining high potency and selectivity. 25I-NBOH exhibits a Ki value of 0.061 nM for the human 5-HT2A receptor, making it approximately 12 times more potent than its parent compound 2C-I and comparable to NBOMe derivatives like 25I-NBOMe [6] [9].
  • Timeline of Appearance: 25I-NBOH was first synthesized in academic settings (e.g., Purdue University, 2006) during structure-activity relationship (SAR) studies focused on 5-HT2A receptor agonists [6]. However, it emerged on the recreational drug market around 2014, primarily as a direct response to the scheduling of NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) in major jurisdictions like the United States in 2013 [2] [7] [9]. Vendors marketed it explicitly as a legal alternative with similar effects.
  • Physical Form and Misrepresentation: Like NBOMes, 25I-NBOH is typically distributed adsorbed onto blotter paper, mimicking the traditional form of LSD. Individual doses generally range from 300 to 1000 micrograms [2] [7]. This presentation facilitates its frequent misrepresentation as LSD, posing significant risks due to its distinct and potentially more severe toxicological profile [1] [6].

Table 1: Key Molecular Characteristics of 25I-NBOH and Related Compounds

CompoundChemical StructurePrimary Target (Ki/EC₅₀)Relative Potency vs. 2C-I
2C-IPhenethylamine (No N-benzyl)5-HT2A (~0.78 nM Ki)1x (Baseline)
25I-NBOMeN-(2-Methoxybenzyl)phenethylamine5-HT2A (~0.044 nM Ki)~18x Greater
25I-NBOHN-(2-Hydroxybenzyl)phenethylamine5-HT2A (~0.061 nM Ki / 0.074 nM EC₅₀)~12x Greater
25H-NBOH (Prototype)N-(2-Hydroxybenzyl)phenethylamine (H=H)5-HT2A (High affinity)Variable

Role of Structural Modifications in Evading Legal Restrictions

The transition from NBOMes (methoxybenzyl) to NBOHs (hydroxybenzyl) represents a deliberate chemical strategy to evade controlled substance legislation. This structural shift exploits limitations in legal definitions and analytical detection:

  • Targeted Molecular Alteration: The critical difference between 25I-NBOMe and 25I-NBOH lies in the substituent on the ortho-position of the N-benzyl ring: a methoxy group (-OCH₃) versus a hydroxyl group (-OH), respectively. While seemingly minor, this change results in a distinct chemical entity not explicitly listed in early controlled substance schedules targeting NBOMes, which often specified the "methoxybenzyl" moiety [7] [9].
  • Impact on Forensic Analysis: The hydroxyl group introduces significant thermal lability. During routine gas chromatography-mass spectrometry (GC-MS) analysis, standard injection port temperatures (often >250°C) cause 25I-NBOH to undergo thermal degradation. The primary degradation product is 2C-I, the phenethylamine precursor [4] [7]. This creates a critical forensic challenge:
  • Misidentification Risk: Initial forensic screening using GC-MS, the dominant technique in many laboratories (~90% use in 2018 UNODC collaborative exercises [4]), could misidentify a seizure of 25I-NBOH as the scheduled substance 2C-I.
  • Quantification Discrepancy: Quantification based on the degraded 2C-I peak significantly underestimates the original amount of 25I-NBOH on the blotter paper, as the degradation is not stoichiometric and the dose of 25I-NBOH needed for effects is far lower than that of 2C-I [2] [4] [7].
  • Legal Arbitrage: Initially, only a few countries (e.g., Sweden in 2015, Brazil) explicitly controlled 25I-NBOH. Its lack of listing in major international databases like the United Nations Office on Drugs and Crime (UNODC) early on allowed it to exist in a legal grey area in many regions, facilitating its online sale as a "research chemical" [2] [6] [7]. This exemplifies the "cat-and-mouse game" between illicit drug producers and regulatory bodies. Specific legislation, like the UK's generic ban on N-benzylphenethylamines (Class A, 2014), eventually encompassed NBOHs [6] [10].

Table 2: Timeline of Key Legal and Forensic Developments Related to NBOH Compounds

Time PeriodEventConsequence for 25I-NBOH
Pre-2013Widespread emergence and recreational use of NBOMes (e.g., 25I-NBOMe)Establishes market for potent synthetic phenethylamine hallucinogens
Nov 2013US DEA emergency scheduling of 25I-NBOMe, 25C-NBOMe, 25B-NBOMe (Schedule I)Creates demand for legal alternatives with similar effects
2014First forensic identification of 25I-NBOH in blotter paper seizures (Brazil)Highlights emergence as NBOMe substitute; reveals GC-MS misidentification issue
2015Sweden adds 25I-NBOH to Schedule I; UK N-benzylphenethylamine ban enactedBegins closure of legal loophole in some jurisdictions
2015-2017Publication of studies detailing 25I-NBOH thermal degradation & analytical solutionsEnables improved forensic identification and accurate quantification
OngoingIncreasing number of countries enacting specific controls or generic lawsGradual reduction in legal availability, though new analogs may emerge

Global Prevalence and Forensic Detection Trends

The global distribution of 25I-NBOH reflects shifting patterns in NPS manufacture and response. Its detection serves as an indicator of both market adaptation and evolving forensic capabilities:

  • Early Hotspots and Spread: Brazil emerged as a primary early location for 25I-NBOH seizures from 2014 onwards, coinciding with the country's prohibition of NBOMes. Brazilian forensic laboratories were the first to systematically identify and characterize the compound in blotter papers, often following initial misidentification as 2C-I via GC-MS [2] [7]. Subsequent reports indicated its presence in Europe (notably Sweden, where it was controlled in 2015) and other regions, though often at lower prevalence than earlier NBOMes [3] [6].
  • Analytical Challenges and Solutions: The initial hurdle of thermal degradation during standard GC-MS analysis necessitated the development of specialized analytical workflows:
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique, particularly LC-QTOF-MS (Quadrupole Time-of-Flight), became crucial for the definitive identification of intact 25I-NBOH without degradation. It allows for accurate mass measurement and structural characterization [2] [7].
  • Advanced GC-MS Methods: Strategies to mitigate degradation include:
  • Derivatization: Using agents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to stabilize the hydroxyl group prior to GC-MS analysis [4].
  • Lower Injection Temperatures: Optimizing injector temperature and liner type to minimize thermal stress, though often insufficient alone for reliable analysis of underivatized 25I-NBOH [4].
  • Complementary Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy provide orthogonal confirmation of the molecular structure in seized material [2] [7].
  • Epidemiological Indicators: While comprehensive global prevalence data is challenging to obtain, forensic seizure data serves as a key indicator. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors NPS appearances. Although NBOMes saw a peak around 2012-2014, NBOH derivatives like 25I-NBOH were subsequently identified within the broader category of phenethylamine NPS [3]. Their detection signifies ongoing efforts to supply hallucinogenic NPS following the control of previous generations. Seizures typically involve blotter paper but can also include powders [2] [7].

Table 3: Global Forensic Seizure Trends and Analytical Approaches for 25I-NBOH

RegionInitial Reporting PeriodPrimary Seizure MatrixKey Forensic Identification ChallengesAdopted Analytical Solutions
Brazil2014-2016Blotter PaperGC-MS degradation to 2C-I; Low apparent dose quantificationImplementation of LC-QTOF-MS; NMR/FTIR confirmation
Europe2015 onwardsBlotter Paper / PowderDistinction from NBOMes and LSD; Detection amidst diverse NPSLC-HRMS (QTOF/Orbitrap) in specialized labs; Development of targeted screening libraries
Global (Online)OngoingBlotter PaperRapidly changing product names/designs; Vendor obfuscationInternational forensic data sharing (e.g., via UNODC, ENFSI); Enhanced digital monitoring

Properties

CAS Number

919797-20-9

Product Name

25I-Nboh

IUPAC Name

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol

Molecular Formula

C17H20INO3

Molecular Weight

413.25 g/mol

InChI

InChI=1S/C17H20INO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3

InChI Key

FEUZHYRXGQTBRO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I

Synonyms

25I-NBOH
N-(2-hydroxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-aminium

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.